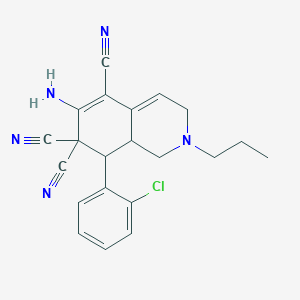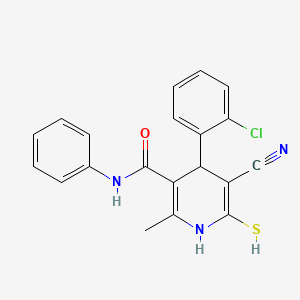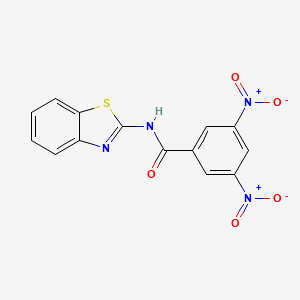![molecular formula C22H35N3O3S B11532389 N-[(N'-Cyclododecylidenehydrazinecarbonyl)methyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B11532389.png)
N-[(N'-Cyclododecylidenehydrazinecarbonyl)methyl]-N-(4-methylphenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(N’-Cyclododecylidenehydrazinecarbonyl)methyl]-N-(4-methylphenyl)methanesulfonamide is a complex organic compound with a unique structure that combines a cyclododecylidenehydrazinecarbonyl group with a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(N’-Cyclododecylidenehydrazinecarbonyl)methyl]-N-(4-methylphenyl)methanesulfonamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of Cyclododecylidenehydrazinecarbonyl Intermediate: This step involves the reaction of cyclododecanone with hydrazine to form cyclododecylidenehydrazine.
Coupling with Methanesulfonamide: The intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(N’-Cyclododecylidenehydrazinecarbonyl)methyl]-N-(4-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-[(N’-Cyclododecylidenehydrazinecarbonyl)methyl]-N-(4-methylphenyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(N’-Cyclododecylidenehydrazinecarbonyl)methyl]-N-(4-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methylphenyl)methanesulfonamide: A simpler analog with similar sulfonamide functionality.
Cyclododecylidenehydrazine: Shares the cyclododecylidenehydrazine moiety.
Methanesulfonamide: Contains the methanesulfonamide group but lacks the cyclododecylidenehydrazinecarbonyl component.
Uniqueness
N-[(N’-Cyclododecylidenehydrazinecarbonyl)methyl]-N-(4-methylphenyl)methanesulfonamide is unique due to its combination of a large cyclododecylidenehydrazinecarbonyl group with a methanesulfonamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
This detailed article provides a comprehensive overview of N-[(N’-Cyclododecylidenehydrazinecarbonyl)methyl]-N-(4-methylphenyl)methanesulfonamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H35N3O3S |
|---|---|
Molecular Weight |
421.6 g/mol |
IUPAC Name |
N-(cyclododecylideneamino)-2-(4-methyl-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C22H35N3O3S/c1-19-14-16-21(17-15-19)25(29(2,27)28)18-22(26)24-23-20-12-10-8-6-4-3-5-7-9-11-13-20/h14-17H,3-13,18H2,1-2H3,(H,24,26) |
InChI Key |
NTDOLZHKPYCGLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NN=C2CCCCCCCCCCC2)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(E)-({2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]phenol](/img/structure/B11532309.png)

![4-[(E)-(2-{4-[(4-fluorophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11532319.png)
![N-[5-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)-3-methoxybenzamide](/img/structure/B11532320.png)

![N-(2-bromo-4-methylphenyl)-4-(morpholin-4-yl)-6-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B11532331.png)
![Methyl 2-amino-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11532345.png)

![1-[4-(Hexyloxy)phenyl]-3-(morpholin-4-yl)pyrrolidine-2,5-dione](/img/structure/B11532354.png)
![2-[(Z)-(2-{4-[(2-bromo-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-chlorophenol](/img/structure/B11532355.png)
![(2E,5Z)-2-[(2E)-(2,4-diethoxybenzylidene)hydrazinylidene]-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B11532361.png)
![2-[(E)-(2-{4-[(4-fluorophenyl)amino]-6-(piperidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol](/img/structure/B11532374.png)
![4-(5-methyl-4-{(1E)-1-[(2E)-(pyridin-3-ylmethylidene)hydrazinylidene]ethyl}-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B11532377.png)
